molecular formula C12H13NO6 B7430009 (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate

(1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate

Cat. No.: B7430009
M. Wt: 267.23 g/mol
InChI Key: MYWKVCFYFRSTCU-UHFFFAOYSA-N
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Description

(1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes involved in the inflammatory response, tumor growth, and viral replication. It has also been found to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro. In addition, the compound has been found to interact with metal ions, leading to changes in their fluorescence properties.

Advantages and Limitations for Lab Experiments

One advantage of (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate is its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound is also relatively easy to synthesize and has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. However, one limitation of the compound is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.

Future Directions

There are several future directions for the study of (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with metal ions. Finally, the development of more water-soluble derivatives of the compound may overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate involves the reaction of ethyl acetoacetate with 5-aminofuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The reaction yields a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

(1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Properties

IUPAC Name

(1-ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-3-8(12(16)17-4-2)19-11(15)7-5-9(10(13)14)18-6-7/h3,5-6,8H,1,4H2,2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWKVCFYFRSTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=C)OC(=O)C1=COC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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